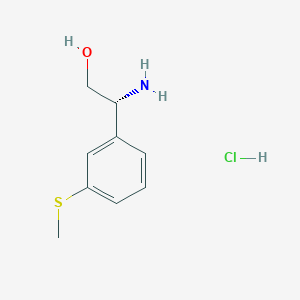

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride is a chemical compound used in scientific research. It is also known as S-Methyl-L-cysteine sulfoxide hydrochloride or Methylthiophenylethanolamine hydrochloride. This compound has gained attention due to its potential therapeutic effects on various diseases.

Scientific Research Applications

Synthesis and Antitumor Activity

- A study demonstrated the synthesis of tertiary aminoalkanol hydrochlorides, including compounds structurally related to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, to test their antitumor activity. The compounds synthesized were found to be biologically active, suggesting potential applications in cancer research (Isakhanyan et al., 2016).

Biocatalysis in Pharmaceutical Synthesis

- Research identified an enzyme from Burkholderia cenocepacia that showed excellent stereoselectivity in reducing a compound similar to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride. This enzyme could be used as a catalyst in the synthesis of chiral alcohols, which are valuable in pharmaceutical applications (Yu et al., 2018).

Chemical Synthesis and Transformation

- A study described the synthesis and transformation of 2-(methylthio)ethanol, closely related to the chemical , emphasizing its potential in chemical synthesis (Billington & Golding, 1982).

- Another paper explored the synthesis of novel chemical structures using derivatives of compounds similar to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, underscoring its utility in developing new chemical entities (Shivraj et al., 2020).

Asymmetric Synthesis and Catalysis

- A study on the effect of sodium hydroxide on the stereoselectivity of reactions involving (R)-2-amino-2-phenylethanol, a compound structurally similar to the chemical , highlighted its significance in asymmetric synthesis and catalysis (Tamura et al., 1989).

Application in Bioactive Compound Synthesis

- Research focusing on the preparation of Ethyl (R)-3-hydroxy-4-chlorobutyrate from a compound structurally related to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride demonstrated its role in synthesizing biologically active γ-amino-β-hydroxy amino acids, which are important in pharmaceuticals (Song et al., 1997).

Mechanism of Action

Target of Action

Similar compounds such as ethanol are known to bind to gaba, glycine, and nmda receptors, modulating their effects .

Mode of Action

For instance, ethanol affects the brain’s neurons in several ways, altering their membranes, ion channels, enzymes, and receptors .

Biochemical Pathways

For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol is synthesized using an efficient biocatalytic process via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone .

Pharmacokinetics

Similar compounds such as ethanol are known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol is a crucial intermediate for the synthesis of Aprepitant .

Action Environment

For example, the effectiveness of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol production was significantly enhanced by employing a novel dual cosubstrate-coupled system for cofactor recycling .

properties

IUPAC Name |

(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKQQESIYANEIA-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC(=C1)[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6592731.png)

![2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole](/img/structure/B6592741.png)